molecular formula C18H22F2N2O2S2 B2961239 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,4-difluorobenzenesulfonamide CAS No. 946357-47-7

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,4-difluorobenzenesulfonamide

Cat. No. B2961239
CAS RN: 946357-47-7
M. Wt: 400.5
InChI Key: MCUZQUDCZSUABZ-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,4-difluorobenzenesulfonamide, also known as Compound 1, is a small molecule inhibitor that has shown potential in various scientific research applications. The compound has been synthesized using a specific method and has been found to have a unique mechanism of action.

Scientific Research Applications

Polymorphism in Pharmaceuticals

One study investigated the effect of pressure on two polymorphs of a related sulfonylurea anti-diabetic drug, highlighting the importance of understanding polymorphic transformations in pharmaceutical compounds for optimizing their physical properties and therapeutic efficacy (Fedorov et al., 2017).

Organic Synthesis and Catalysis

In organic synthesis, N-Fluorobenzenesulfonimide, a compound similar in structure to the one , was used as an effective Ag(i)-catalyst attenuator in the cycloisomerization of a tryptamine-derived ynesulfonamide, demonstrating the role of sulfonyl compounds in facilitating complex organic reactions (Pang et al., 2019).

Antimicrobial and Anticancer Research

Research on celecoxib derivatives, which share structural similarities with the compound , revealed potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties, underscoring the therapeutic potential of sulfonyl compounds in treating various diseases (Küçükgüzel et al., 2013).

Material Science and Polymer Chemistry

In material science, the synthesis and characterization of polymers incorporating sulfonyl groups, such as poly(N-protected ethylene imine-alt-ethylene sulfide), demonstrate the utility of these compounds in creating new materials with potential applications in drug delivery and biotechnology (Hori et al., 2011).

Molecular Structure Analysis

Structural analysis of sulfonyl compounds through crystallography and computational methods provides insights into their molecular interactions and stability, which is crucial for designing drugs and materials with desired properties (Li et al., 2014).

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N2O2S2/c19-15-5-6-18(16(20)11-15)26(23,24)21-12-17(14-7-10-25-13-14)22-8-3-1-2-4-9-22/h5-7,10-11,13,17,21H,1-4,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUZQUDCZSUABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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